2,5-Dimethylpyrimidin-4-amine

Description

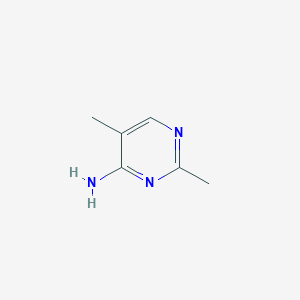

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKNAXNFIYFMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332201 | |

| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-70-1, 12240-04-9 | |

| Record name | 2,5-Dimethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Direct Violet 48:1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1SE9T8ANX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in chemical and pharmaceutical research. The following sections detail its structural and property data, standard experimental protocols for their determination, and a logical visualization of the interplay between these characteristics.

Core Physicochemical Data

The structural and physicochemical properties of this compound are summarized below. It is important to note that while some experimental data for its isomers are available, many properties for the specific 2,5-dimethyl isomer are based on computational models.

| Property | Value | Source Type |

| IUPAC Name | This compound | Nomenclature |

| CAS Number | 73-70-1 | Identifier |

| Molecular Formula | C₆H₉N₃ | Structural |

| Molecular Weight | 123.16 g/mol | Calculated |

| Chemical Structure | SMILES: CC1=CN=C(N=C1N)C | Structural |

| InChI: InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | Structural | |

| Melting Point | Data not available. Isomer (2-Amino-4,6-dimethylpyrimidine) melts at 150-154 °C.[1] Isomer (2,6-dimethyl-4-pyrimidinamine) melts at 184-186 °C.[2] | Experimental (Isomers) |

| Boiling Point | Data not available. | - |

| Water Solubility | Predicted to have some solubility based on general amine properties. | Qualitative |

| pKa (acid dissociation constant) | Data not available. Expected to be a weak base. | Predicted |

| logP (Octanol-Water Partition Coefficient) | 0.6 | Computed (XLogP3) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of crystalline amine compounds like this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.[3][4][5][6]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][5] The tube is tapped gently to ensure tight packing of the sample.[3][6]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus. The apparatus is equipped with a thermometer or a digital temperature sensor and a viewing lens to observe the sample.

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

Boiling Point Determination (Micro Method)

For small sample quantities, a micro boiling point determination is a suitable technique.[7][8][9][10]

-

Apparatus Setup:

-

A few drops of the liquid sample are placed in a small test tube (micro boiling point tube).

-

A capillary tube, sealed at one end, is placed inside the test tube with its open end down.

-

This assembly is attached to a thermometer with the bottom of the test tube level with the thermometer bulb.

-

The entire setup is placed in a heating bath (e.g., a Thiele tube filled with mineral oil).[7][9]

-

-

Measurement:

-

The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7]

-

Upon reaching the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]

-

Heating is then discontinued. The liquid will begin to cool, and the stream of bubbles will slow down.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

-

pKa Determination (Potentiometric Titration)

The pKa of an amine, which is a measure of the basicity of the compound, can be determined by potentiometric titration.[11][12][13][14][15]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[11] The solution is made acidic by adding a known amount of a strong acid (e.g., HCl).[12][13]

-

Titration:

-

The solution is placed in a thermostated vessel and stirred continuously. A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.[11][12]

-

After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point).

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the classical approach for its determination.[16][17][18][19][20]

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mixed and shaken vigorously to pre-saturate each phase with the other. The mixture is then allowed to separate completely.[16][18]

-

Partitioning:

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A precise volume of this solution is added to a known volume of the other pre-saturated phase in a separatory funnel or vial.

-

The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[19] The mixture is then allowed to stand until the two phases are clearly separated.

-

-

Quantification and Calculation:

-

Aliquots are carefully taken from both the n-octanol and the aqueous phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Physicochemical Property Relationships

The physicochemical properties of a molecule like this compound are interconnected and ultimately derive from its fundamental chemical structure. The following diagram illustrates these logical relationships.

Caption: Logical flow from chemical structure to key physicochemical properties.

References

- 1. 103590250 [thermofisher.cn]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chm.uri.edu [chm.uri.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chymist.com [chymist.com]

- 8. ivypanda.com [ivypanda.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. scribd.com [scribd.com]

- 11. enamine.net [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylpyrimidin-4-amine, a molecule of interest in medicinal chemistry and drug development. The following sections detail the available quantitative spectroscopic data, outline experimental protocols for data acquisition, and present logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 73-70-1, Molecular Formula: C₆H₉N₃, Molecular Weight: 123.16 g/mol ) is crucial for its identification, purity assessment, and structural elucidation. A summary of the key spectroscopic data is presented in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H6 (pyrimidinyl) |

| ~5.5 | br s | 2H | NH₂ |

| ~2.4 | s | 3H | C2-CH₃ |

| ~2.1 | s | 3H | C5-CH₃ |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 162.1 | C4 |

| 158.0 | C2 |

| 156.4 | C6 |

| 116.5 | C5 |

| 24.9 | C2-CH₃ |

| 15.7 | C5-CH₃ |

Source: Predicted data, requires experimental verification.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium-Strong | N-H stretch (asymmetric and symmetric) |

| 3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |

| 1650-1580 | Strong | N-H bend (scissoring) |

| 1580-1450 | Medium-Strong | C=C and C=N ring stretching |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| 1335-1250 | Medium | C-N stretch (aromatic amine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 124.0869 |

| [M+Na]⁺ | 146.0688 |

| [M]⁺ | 123.0791 |

Source: PubChemLite.[1] The primary fragmentation pattern in mass spectrometry is anticipated to involve the loss of a methyl radical followed by subsequent ring fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following sections provide generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives involves the following steps:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A standard pulse program is typically used.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique:

-

Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: Record a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry

For the analysis of a small organic molecule such as this compound, Electrospray Ionization (ESI) is a suitable technique:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source. Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and strong signal for the analyte.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. A full scan is typically performed over a relevant m/z range (e.g., 50-500).

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

UV-Vis Spectroscopy

To determine the absorption maxima of this compound, the following procedure can be used:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.

-

Data Acquisition: Fill a matched cuvette with the sample solution. Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Analysis Workflow

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical pathway for NMR data analysis and structure elucidation.

Caption: Combined IR and MS data analysis pathway for structural confirmation.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dimethylpyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic route, experimental protocols, and a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound, a substituted pyrimidine, belongs to a class of compounds that are of significant interest in the field of medicinal chemistry. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including nucleobases and various therapeutic agents. The specific substitution pattern of this compound may confer unique pharmacological properties, making its efficient synthesis and thorough characterization crucial for further research and development.

Synthesis of this compound

A prevalent and effective method for the synthesis of 4-aminopyrimidine derivatives involves the condensation of a β-ketonitrile with an amidine. For the synthesis of this compound, the logical precursors are 2-methyl-3-oxobutanenitrile (also known as 2-methylacetoacetonitrile) and acetamidine.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

This protocol is based on general procedures for the synthesis of substituted 4-aminopyrimidines.

Materials:

-

2-Methyl-3-oxobutanenitrile

-

Acetamidine hydrochloride

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Preparation of Acetamidine Free Base (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add acetamidine hydrochloride (1.0 equivalent) portion-wise with stirring. Stir the resulting suspension at room temperature for 30 minutes.

-

Reaction Condensation: To the suspension of acetamidine free base, add a solution of 2-methyl-3-oxobutanenitrile (1.0 equivalent) in anhydrous ethanol dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and adjust the pH to ~2 with dilute hydrochloric acid. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Product Isolation: Basify the aqueous layer to pH ~8-9 with a saturated solution of sodium bicarbonate. The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 151-154 °C (literature value) |

| Solubility | Soluble in methanol, ethanol, DMSO |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Experimental Protocol: A ¹H NMR spectrum is recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~8.0 ppm (s, 1H): Aromatic proton at C6 of the pyrimidine ring.

-

~5.0-5.5 ppm (br s, 2H): Protons of the amino group (-NH₂). The chemical shift and peak shape can vary with concentration and temperature.

-

~2.5 ppm (s, 3H): Protons of the methyl group at C2.

-

~2.2 ppm (s, 3H): Protons of the methyl group at C5.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Experimental Protocol: A ¹³C NMR spectrum is recorded on a 75 or 100 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

-

Expected Chemical Shifts (δ) in DMSO-d₆: [1]

-

~161.5 ppm: Quaternary carbon at C4 (attached to the amino group).

-

~158.0 ppm: Quaternary carbon at C2 (attached to a methyl group).

-

~155.0 ppm: Aromatic CH carbon at C6.

-

~115.5 ppm: Quaternary carbon at C5 (attached to a methyl group).

-

~25.0 ppm: Carbon of the methyl group at C2.

-

~15.0 ppm: Carbon of the methyl group at C5.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

Experimental Protocol: An IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate.

-

Expected Absorption Bands (cm⁻¹):

-

3300-3500 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.[2]

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching of the methyl groups.

-

~1640 cm⁻¹: N-H bending vibration of the primary amine.[2]

-

~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.

-

~1380 cm⁻¹: C-H bending of the methyl groups.

-

~1250 cm⁻¹: C-N stretching of the aromatic amine.[2]

-

MS (Mass Spectrometry)

-

Experimental Protocol: A mass spectrum is obtained using an electron ionization (EI) source.

-

Expected Fragmentation Pattern (m/z):

-

123 (M⁺): Molecular ion peak. As the molecule contains an odd number of nitrogen atoms, the molecular weight is odd, consistent with the Nitrogen Rule.[3]

-

108 (M-15): Loss of a methyl radical (•CH₃), likely from the C2 or C5 position.

-

96 (M-27): Loss of HCN, a common fragmentation pathway for pyrimidines.

-

Other fragments: Further fragmentation may lead to smaller ions corresponding to the breakdown of the pyrimidine ring.

-

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This technical guide outlines a practical and efficient method for the synthesis of this compound via the condensation of 2-methyl-3-oxobutanenitrile and acetamidine. The provided characterization data, including physicochemical properties and spectroscopic analyses, serves as a valuable resource for researchers to confirm the identity and purity of the synthesized compound. This foundational information is critical for enabling further exploration of the biological activities and potential therapeutic applications of this and related pyrimidine derivatives.

References

In-Depth Technical Guide to the Biological Screening of 2,5-Dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 2,5-Dimethylpyrimidin-4-amine, a small molecule with potential therapeutic applications. Due to the limited availability of direct experimental data, this guide leverages in silico predictive modeling to identify likely protein targets and subsequently outlines detailed experimental protocols for in vitro validation. The primary predicted targets for this compound are Carbonic Anhydrases, Dipeptidyl Peptidases, and Prostaglandin G/H Synthases. This document details methodologies for screening against these targets, including enzyme inhibition assays and cell-based cytotoxicity assessments. Furthermore, it presents the key signaling pathways associated with the inhibition of these targets, visualized through Graphviz diagrams, to provide a deeper understanding of the potential downstream effects of this compound. This guide serves as a foundational resource for researchers initiating the biological evaluation of this compound.

Predicted Biological Targets

In the absence of extensive experimental screening data for this compound, computational methods provide a valuable starting point for target identification. An in silico analysis was performed using the SwissTargetPrediction tool, which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known active ligands. The SMILES string for this compound (CC1=CN=C(N=C1N)C) was used as the input for this prediction.[1][2]

The top predicted protein classes for this compound are summarized in the table below. These predictions suggest that the compound is most likely to interact with enzymes, particularly those involved in metabolic and inflammatory processes.

| Target Class | Representative Targets | Predicted Probability |

| Carbonic Anhydrases | Carbonic Anhydrase II, IV, IX | High |

| Dipeptidyl Peptidases | Dipeptidyl peptidase IV (DPP-4) | High |

| Prostaglandin G/H Synthases | Prostaglandin G/H synthase 1 (COX-1), Prostaglandin G/H synthase 2 (COX-2) | Moderate |

| Kinases | Various, including protein kinase families | Low |

Note: The predicted probabilities are qualitative assessments based on the SwissTargetPrediction algorithm and require experimental validation.

Proposed Experimental Screening Protocols

Based on the in silico predictions, a tiered experimental screening approach is recommended to validate the biological activity of this compound. This workflow is designed to first confirm the predicted enzymatic inhibition and then to assess the compound's broader cellular effects.

General Experimental Workflow

The following diagram illustrates a logical workflow for the biological screening of this compound, starting from the in silico predictions and progressing to in vitro validation.

Primary Screening: Enzyme Inhibition Assays

This protocol is adapted from standard methods for determining the inhibition of carbonic anhydrase activity.

-

Reagents and Materials:

-

Purified human Carbonic Anhydrase II (CA-II)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

This compound (test compound)

-

Acetazolamide (positive control inhibitor)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer.

-

In a 96-well plate, add 20 µL of the CA-II enzyme solution to each well.

-

Add 20 µL of the test compound dilutions or control to the respective wells. Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 160 µL of the NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes to determine the rate of 4-nitrophenol formation.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

This protocol is based on a fluorometric assay for DPP-4 activity.

-

Reagents and Materials:

-

Recombinant human DPP-4

-

Gly-Pro-AMC (fluorogenic substrate)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Sitagliptin (positive control inhibitor)

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in Tris-HCl buffer.

-

Add 50 µL of the DPP-4 enzyme solution to each well of a 96-well black microplate.

-

Add 25 µL of the test compound dilutions or control to the wells. Incubate at 37°C for 10 minutes.

-

Start the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

This colorimetric assay measures the peroxidase activity of COX enzymes.

-

Reagents and Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Ibuprofen (positive control inhibitor)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare stock solutions of the test compound in DMSO and make serial dilutions.

-

To each well of a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound dilutions or control and incubate at room temperature for 15 minutes.

-

Add TMPD solution to all wells.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at 590 nm after 5 minutes.

-

Calculate the percentage of inhibition for both COX-1 and COX-2 to determine the IC50 and selectivity.

-

Secondary Screening: Cell-Based Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3]

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma) in appropriate media.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in cell culture media to achieve the desired final concentrations.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Predicted Signaling Pathways

Based on the top predicted targets, the following sections illustrate the potential signaling pathways that could be modulated by this compound.

Carbonic Anhydrase Inhibition Pathway

Carbonic anhydrases (CAs) are involved in maintaining pH balance in various tissues.[4] Inhibition of CAs can disrupt this balance, affecting cellular processes that are pH-dependent.[5][6][7][8] For instance, in the kidney, CA inhibition leads to increased excretion of bicarbonate and sodium, resulting in a diuretic effect.[6][7][8]

References

- 1. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lecturio.com [lecturio.com]

- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

Crystal Structure Analysis of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its three-dimensional structure is crucial for elucidating its structure-activity relationships (SAR) and for rational drug design. This technical guide provides a framework for the crystal structure analysis of this compound. While a comprehensive search of public databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound at the time of this report, this document outlines the essential experimental protocols, data presentation formats, and potential biological pathway interactions that would be critical components of such an analysis. The provided data tables are illustrative, based on typical values for small organic molecules, and serve as a template for reporting crystallographic data once it is determined.

Hypothetical Crystallographic Data

The following tables present a hypothetical, yet realistic, summary of the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction study of this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₆H₉N₃ |

| Formula weight | 123.16 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.543(2) Å |

| b | 10.231(3) Å |

| c | 9.876(2) Å |

| α | 90° |

| β | 105.34(3)° |

| γ | 90° |

| Volume | 831.5(4) ų |

| Z | 4 |

| Density (calculated) | 1.356 Mg/m³ |

| Absorption coefficient | 0.092 mm⁻¹ |

| F(000) | 264 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -11≤h≤11, -13≤k≤13, -12≤l≤12 |

| Reflections collected | 8452 |

| Independent reflections | 1987 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.982 and 0.965 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1987 / 0 / 118 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N(1)-C(2) | 1.345(2) |

| N(1)-C(6) | 1.332(2) |

| C(2)-N(3) | 1.341(2) |

| C(2)-C(7) | 1.495(3) |

| N(3)-C(4) | 1.358(2) |

| C(4)-C(5) | 1.421(2) |

| C(4)-N(8) | 1.361(2) |

| C(5)-C(6) | 1.375(2) |

| C(5)-C(9) | 1.501(3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(6)-N(1)-C(2) | 117.5(1) |

| N(1)-C(2)-N(3) | 123.8(1) |

| N(1)-C(2)-C(7) | 117.2(2) |

| N(3)-C(2)-C(7) | 119.0(2) |

| C(2)-N(3)-C(4) | 118.2(1) |

| N(3)-C(4)-C(5) | 121.5(1) |

| N(3)-C(4)-N(8) | 118.9(2) |

| C(5)-C(4)-N(8) | 119.6(2) |

| C(6)-C(5)-C(4) | 117.8(1) |

| C(6)-C(5)-C(9) | 121.3(2) |

| C(4)-C(5)-C(9) | 120.9(2) |

| N(1)-C(6)-C(5) | 121.2(1) |

Experimental Protocols

A generalized, yet detailed, methodology for the determination of the crystal structure of a small organic molecule like this compound is provided below.

Synthesis and Crystallization

The synthesis of this compound can be achieved through established synthetic routes for pyrimidine derivatives.[1][2] For crystallization, a common method is slow evaporation. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of suitable quality for X-ray diffraction may form.[3]

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer.[4] Data collection is typically performed at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation. The diffractometer is equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS or CCD detector).[4] A series of diffraction images are collected by rotating the crystal through a range of angles. The diffraction data is then processed using specialized software to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.[5]

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[5] This model is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors.[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for crystal structure determination.

Hypothetical Signaling Pathway Involvement

Pyrimidine derivatives are known to interact with various biological targets, including kinases.[6] Based on the activities of structurally related compounds, this compound could potentially act as a kinase inhibitor. The diagram below illustrates a hypothetical signaling pathway where the compound inhibits a kinase, thereby preventing the phosphorylation of a downstream substrate and blocking a cellular response.

Conclusion

While the definitive crystal structure of this compound remains to be determined and published, this guide provides the necessary framework for its analysis. The detailed experimental protocols and data presentation templates are intended to guide researchers in obtaining and reporting high-quality crystallographic data. Furthermore, the exploration of potential biological roles, such as kinase inhibition, highlights the importance of structural information in the broader context of drug development. The determination of this crystal structure would be a valuable contribution to the field, enabling more precise molecular modeling, SAR studies, and the design of novel therapeutic agents based on the pyrimidine scaffold.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-Crystal X-ray Diffraction [warwick.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Kinetics and Mechanism of 2,5-Dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reaction kinetics and mechanisms of 2,5-Dimethylpyrimidin-4-amine. Due to a lack of direct kinetic studies on this specific molecule, this document synthesizes information from studies on structurally analogous pyrimidine derivatives to forecast its reactivity. The guide covers predicted electrophilic and nucleophilic substitution reactions, potential reaction pathways, and generalized experimental protocols for studying the kinetics of related compounds. This information is intended to serve as a foundational resource for researchers and professionals involved in the development of pyrimidine-based compounds.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Their biological significance is vast, with applications including anticancer, antimicrobial, and anti-inflammatory therapies.[1] this compound, a member of this important class of heterocyclic compounds, possesses a substitution pattern that suggests a unique reactivity profile. Understanding the kinetics and mechanisms of its reactions is crucial for the design of novel drug candidates and the optimization of synthetic routes. This guide will explore the predicted reactivity of this compound, drawing upon established principles of pyrimidine chemistry and data from related compounds.

Predicted Reactivity and Reaction Mechanisms

The reactivity of the pyrimidine ring is significantly influenced by its substituents. In this compound, the amino group at the 4-position and the methyl groups at the 2- and 5-positions are electron-donating. This is predicted to activate the pyrimidine ring towards electrophilic attack and influence the regioselectivity of its reactions.

Electrophilic Substitution

The electron-donating amino and methyl groups are expected to activate the pyrimidine ring towards electrophilic substitution. Studies on analogous compounds, such as 2-amino- and 6-amino-2,4-dimethyl-pyrimidine, have shown that acid-catalyzed hydrogen-deuterium isotope exchange occurs at the 5-position.[2] Given that the 5-position in the target molecule is occupied by a methyl group, electrophilic attack is predicted to occur at the 6-position, which is activated by the adjacent amino group and the methyl group at the 5-position.

Nucleophilic Substitution

The pyrimidine ring is inherently electron-deficient and susceptible to nucleophilic attack, particularly with a good leaving group. While this compound itself does not have an obvious leaving group, related studies on chloropyrimidines provide insight into the potential for nucleophilic aromatic substitution (SNAE mechanism) if the molecule were to be functionalized with a leaving group. Computational studies on thiamin, which contains a 4-aminopyrimidine moiety, support a multi-step addition-elimination (SNAE) mechanism for sulfite-catalyzed nucleophilic substitution.

N-Alkylation and N-Acylation

The exocyclic amino group and the ring nitrogen atoms of this compound are nucleophilic and can undergo reactions such as N-alkylation and N-acylation. The regioselectivity of these reactions would likely be influenced by steric hindrance from the adjacent methyl groups and the electronic properties of the pyrimidine ring.

Quantitative Data from Analogous Systems

Direct kinetic data for this compound is not available in the current literature. However, kinetic studies on related pyrimidine derivatives can provide a basis for estimating its reactivity. The following table summarizes available kinetic data for relevant reactions of analogous compounds.

| Reaction Type | Substrate | Reagent/Conditions | Rate Constant (k) | Temperature (°C) | Reference |

| H-D Exchange | 2-Amino-4,6-dimethylpyrimidine | D₂SO₄/D₂O | (Not specified) | (Not specified) | [2] |

| Nucleophilic Substitution | 2-Chloropyrimidine | Piperidine in Benzene | 1.1 x 10⁻⁴ L mol⁻¹ s⁻¹ | 60 | (Not available) |

| Hydrolytic Deamination | 4-Aminopyrimidine | 3.0-6.0 M KOH | (Rate increases with [OH⁻]) | (Not specified) | (Not available) |

Note: The data presented is for comparative purposes and should be used with caution when predicting the reactivity of this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions that this compound is predicted to undergo. These are based on established methods for similar pyrimidine derivatives.[3][4]

General Protocol for N-Alkylation

This protocol describes a general method for the N-alkylation of an aminopyrimidine using an alkyl halide.[3]

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Kinetic Analysis of Electrophilic Substitution

This protocol outlines a method for studying the kinetics of an electrophilic substitution reaction, such as halogenation, using UV-Vis spectroscopy.

Materials:

-

This compound solution of known concentration

-

Electrophile solution (e.g., N-bromosuccinimide in a suitable solvent)

-

Reaction solvent (e.g., acetonitrile, water)

-

Thermostatted UV-Vis spectrophotometer with a multicell holder

Procedure:

-

Prepare stock solutions of this compound and the electrophile in the chosen solvent.

-

Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

-

In a cuvette, mix the solvent and the this compound solution.

-

Initiate the reaction by adding a small volume of the electrophile stock solution and mix quickly.

-

Immediately begin recording the absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance.

-

Monitor the change in absorbance over time until the reaction is complete.

-

Repeat the experiment with varying concentrations of the aminopyrimidine and the electrophile to determine the reaction order with respect to each reactant.

-

Analyze the kinetic data (absorbance vs. time) to calculate the rate constant (k).

Conclusion

While direct experimental data on the reaction kinetics and mechanisms of this compound are currently unavailable, this guide provides a robust predictive framework based on the well-established chemistry of analogous pyrimidine derivatives. The electron-donating nature of the amino and methyl substituents is expected to activate the pyrimidine ring towards electrophilic substitution at the 6-position. The nucleophilic character of the exocyclic amino group and ring nitrogens suggests susceptibility to N-alkylation and N-acylation. The provided generalized experimental protocols offer a starting point for researchers to investigate the reactivity of this and other related pyrimidine compounds. Further experimental and computational studies are warranted to elucidate the precise kinetic parameters and mechanistic details for this compound, which will undoubtedly aid in the rational design of new pyrimidine-based molecules with therapeutic potential.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XIX. Acid-catalysed hydrogen exchange of some pyrimidine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of 2,5-Dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of 2,5-Dimethylpyrimidin-4-amine. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its isomers for comparative purposes, along with standardized experimental protocols for the determination of these physicochemical properties.

Quantitative Data Summary

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| This compound | 73-70-1 | Data not available | Data not available |

| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 151-153[1] | Not available |

| 2,6-Dimethyl-4-pyrimidinamine | 461-98-3 | 184-186 | Not available |

| 4,5-Dimethylpyrimidin-2-amine | 1193-74-4 | Not available | 301.9 at 760 mmHg |

Experimental Protocols for Melting Point Determination

The determination of a melting point is a critical procedure for the identification and purity assessment of a crystalline solid. The following are detailed methodologies commonly employed for pyrimidine derivatives.[2][3]

Capillary Method using a Melting Point Apparatus

This is a standard and widely used method for accurate melting point determination.

Apparatus:

-

Mel-Temp apparatus or similar calibrated digital melting point device.

-

Thin-walled capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound sample is finely powdered using a mortar and pestle.

-

Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C/min) is used to determine a rough estimate of the melting point.

-

Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate determination of the melting point.[4]

Apparatus:

-

Differential Scanning Calorimeter.

-

Hermetically sealed aluminum pans.

-

Crimp press.

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed into an aluminum DSC pan.

-

Encapsulation: The pan is hermetically sealed using a crimp press. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate, typically 10 °C/min, over a defined temperature range that encompasses the expected melting point.

-

Data Acquisition: The sample is heated, and the heat flow to the sample is monitored as a function of temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a pyrimidine derivative like this compound.

Caption: A logical workflow for the synthesis, purification, and characterization of pyrimidine derivatives.

Signaling Pathway Involvement

While pyrimidine derivatives are known to exhibit a wide range of biological activities, including potential as anticancer and antimicrobial agents, a specific signaling pathway involving this compound has not been detailed in the reviewed literature.[5] Research into pyrimidine derivatives has explored their potential as inhibitors of various kinases and as modulators of other cellular targets. For instance, some pyrimidine derivatives have been investigated as potential antidepressants targeting the serotonin transporter (SERT).[6] Further research is required to elucidate the specific biological targets and signaling pathways of this compound.

The diagram below illustrates a generalized approach to identifying the biological target and pathway of a novel compound.

Caption: A workflow for identifying the biological target and mechanism of action of a novel compound.

References

- 1. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]

- 2. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Tautomerism of 2,5-Dimethylpyrimidin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and formulation of pharmaceutical compounds. In heterocyclic chemistry, and particularly for pyrimidine derivatives, understanding tautomeric preferences is crucial for rational drug design and development. This technical guide provides a detailed examination of the tautomerism of 2,5-Dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and computational studies to predict its tautomeric behavior. It outlines the probable tautomeric forms, offers generalized experimental protocols for their investigation, and presents a logical framework for understanding the factors governing this equilibrium.

Introduction to Tautomerism in Pyrimidines

The pyrimidine ring system, a core scaffold in numerous biologically active molecules including nucleobases, is susceptible to various forms of tautomerism. The most common types are amino-imino and lactam-lactim tautomerism. For 4-aminopyrimidine derivatives, such as this compound, the primary equilibrium to consider is that between the amino and imino forms.

The amino tautomer is characterized by an exocyclic amino group, while the imino tautomer features an endocyclic nitrogen double-bonded to an exocyclic imine group, with the proton having migrated from the exocyclic nitrogen to a ring nitrogen. The relative stability of these tautomers is influenced by factors including aromaticity, solvent polarity, pH, and the electronic effects of other substituents on the pyrimidine ring.[1]

Predicted Tautomeric Equilibrium of this compound

Based on extensive studies of related 4-aminopyrimidines, it is strongly predicted that this compound exists predominantly in the amino form (4-amino-2,5-dimethylpyrimidine). The imino tautomers (e.g., 4-imino-2,5-dimethyl-1,4-dihydropyrimidine and 4-imino-2,5-dimethyl-3,4-dihydropyrimidine) are expected to be significantly less stable. This preference is largely attributed to the preservation of the aromaticity of the pyrimidine ring in the amino form, which would be disrupted in the imino tautomers.

References

Preliminary Cytotoxicity Screening of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of 2,5-Dimethylpyrimidin-4-amine, a small molecule with potential applications in drug discovery. Due to the current lack of publicly available cytotoxicity data for this specific compound, this document provides a detailed, generalized experimental protocol based on established methodologies for analogous pyrimidine derivatives. The guide covers essential experimental design, data presentation, and interpretation, serving as a foundational resource for researchers initiating cytotoxicological assessments of this compound.

Introduction

Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological activities of pyrimidine derivatives are diverse and depend on the nature and position of substituents on the pyrimidine ring. This compound is a pyrimidine derivative with the chemical formula C6H9N3.[4] While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to other biologically active pyrimidines warrants investigation into its cytotoxic potential.

This guide provides a standardized approach to the initial assessment of the in vitro cytotoxicity of this compound. The proposed screening cascade is designed to generate robust and reproducible data, enabling an informed decision on the compound's potential for further development.

Proposed Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a logical workflow for the preliminary cytotoxicity screening of this compound.

Detailed Experimental Protocols

The following protocols are based on standard methodologies for assessing the cytotoxicity of pyrimidine derivatives.[1]

Materials and Reagents

-

Compound: this compound (ensure purity is >95%)

-

Cell Lines:

-

Human lung carcinoma (A549)

-

Human colon carcinoma (HCT-116)

-

Human breast adenocarcinoma (MCF-7)

-

Human prostate carcinoma (PC-3)

-

Normal human dermal fibroblasts (NHDF) or other non-cancerous cell line

-

-

Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Sulforhodamine B (SRB)

-

Trichloroacetic acid (TCA)

-

Tris base

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Microplate reader

-

96-well cell culture plates

-

Cell Culture

-

Maintain cell lines in their respective growth media in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

For experiments, use cells with a passage number below 20 to ensure consistency.

Compound Preparation

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Further dilute the stock solution with cell culture medium to prepare working concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]

-

Harvest cells and determine cell density using a hemocytometer.

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Hypothetical Data Presentation

The following tables represent how the quantitative data from the proposed cytotoxicity screening could be summarized.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 65.3 ± 4.2 |

| HCT-116 | Colon Carcinoma | 82.1 ± 6.8 |

| MCF-7 | Breast Adenocarcinoma | > 100 |

| PC-3 | Prostate Carcinoma | 45.7 ± 3.9 |

Table 2: Hypothetical Cytotoxicity and Selectivity Index of this compound

| Cell Line | Hypothetical IC50 (µM) | Selectivity Index (SI) |

| PC-3 (Cancer) | 45.7 | 3.2 |

| NHDF (Normal) | 146.2 ± 11.5 |

The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. An SI value greater than 3 is generally considered to indicate promising selectivity.[6]

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is unknown, many cytotoxic pyrimidine derivatives exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific kinase inhibition assays, would be necessary to elucidate the precise mechanism of action of this compound.

Conclusion

This technical guide provides a robust framework for the initial cytotoxicological evaluation of this compound. The outlined experimental protocols and data presentation formats are designed to generate foundational data for assessing the compound's potential as a therapeutic agent. While the provided data is hypothetical, it serves to illustrate the expected outcomes of such a screening. Further, more detailed studies would be required to fully characterize the cytotoxic profile and mechanism of action of this compound.

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2,5-dimethylpyrimidin-4-amine and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established chemical principles and literature precedents, offering step-by-step guidance for laboratory execution. Quantitative data from representative reactions and biological assays are summarized in structured tables for ease of comparison. Furthermore, logical workflows and relevant signaling pathways are visualized using diagrams to provide a clear understanding of the experimental processes and mechanisms of action.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core scaffold can be achieved through the condensation of a β-dicarbonyl compound with a guanidine salt in an alkaline aqueous medium. This method is adapted from the well-established synthesis of related aminopyrimidines.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methyl-2,4-pentanedione

-

Guanidine nitrate (or other guanidine salt)

-

Sodium carbonate (or other suitable base)

-

Water

-

Brine solution (2.5%)

Procedure:

-

In a reaction vessel, dissolve sodium carbonate in water.

-

To this alkaline solution, add guanidine nitrate and 3-methyl-2,4-pentanedione.

-

Heat the resulting slurry to 95-100°C with stirring for approximately 2 hours. The formation of crystals may be observed.

-

Cool the slurry to room temperature and dilute with water.

-

Further cool the mixture to 10°C and hold at this temperature for 1 hour to maximize precipitation.

-

Filter the solid product and wash the filter cake with a cold 2.5% brine solution.

-

Dry the product at 50°C to obtain this compound.

Expected Yield: While specific yields for this exact reaction are not widely reported, similar reactions for related compounds suggest that yields of over 80% can be achieved with purities exceeding 99%.[1]

Synthesis of this compound Derivatives

A common strategy for creating derivatives of the core scaffold involves a two-step process: Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine.[3] This approach allows for the introduction of a wide variety of substituents.

Experimental Protocol: General Synthesis of (2,5-Disubstituted-thiophen-3-yl)pyrimidin-2-amine Derivatives

Step 1: Synthesis of (2,5-Dimethyl-thiophen-3-yl)prop-2-en-1-one Derivatives (Chalcones)

-

Dissolve an appropriate aromatic aldehyde and 1-(2,5-dimethylthiophen-3-yl)ethan-1-one in ethanol.

-

Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise while stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Step 2: Cyclization to form Pyrimidin-2-amine Derivatives

-

Reflux a mixture of the synthesized chalcone derivative and guanidine hydrochloride in ethanol containing a base (e.g., sodium hydroxide) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent to yield the final pyrimidin-2-amine derivative.[3]

Quantitative Data

The following tables summarize the yields of representative synthetic reactions and the biological activities of various pyrimidine derivatives.

Table 1: Synthesis Yields of Pyrimidine Derivatives

| Compound ID | Synthetic Method | Yield (%) | Reference |

| 2-Amino-4,6-dimethylpyrimidine | Guanidine salt + Acetylacetone | >80 | [1] |

| (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives | Claisen-Schmidt condensation & Cyclization | 74-82 | [3] |

Table 2: In Vitro Anticancer Activity of Pyrimidine Derivatives (IC50 Values in µM)

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| PI3K/mTOR Inhibitors | |||

| PI-103 | PI3Kα | 0.008 | [4] |

| PI-103 | mTOR | 0.086 | [4] |

| GSK1059615 | PI3Kα | 0.0004 | [4] |

| GSK1059615 | mTOR | 0.012 | [4] |

| Omipalisib (GSK2126458) | PI3Kα | 0.00004 | [4] |

| EGFR Inhibitors | |||

| Y9m | Baf3-EGFRL858R/T790M/C797S | 0.008-0.009 | Not in search results |

| Aurora Kinase Inhibitors | |||

| CYC116 | Aurora A | 0.008 | Not in search results |

| CYC116 | Aurora B | 0.0092 | Not in search results |

| CDK Inhibitors | |||

| Compound 66 | CDK6 | Data not available | Not in search results |

| Compound 66 | CDK9 | Data not available | Not in search results |

Visualizations

The following diagrams illustrate the general synthetic workflow and a key signaling pathway targeted by this compound derivatives.

Caption: General workflow for the synthesis and application of this compound derivatives.

Many pyrimidine derivatives exhibit their anticancer effects by inhibiting key signaling pathways, such as the EGFR pathway, which is crucial for cell growth and proliferation.[5][6]

Caption: Simplified EGFR signaling pathway and points of inhibition by pyrimidine derivatives.

Inhibition of critical signaling pathways like EGFR can lead to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.

Caption: Intrinsic apoptosis pathway induced by pyrimidine derivatives.

References

- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 2. chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Application Notes: 2,5-Dimethylpyrimidin-4-amine as a Versatile Chemical Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals